molecular formula C18H12FN3OS B7461864 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one

Cat. No. B7461864
M. Wt: 337.4 g/mol
InChI Key: RNMVKOQIBBRUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, in cells. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one targets BCL-2 family proteins, specifically BCL-2, BCL-XL, and BCL-W. These proteins play a critical role in regulating apoptosis by preventing the activation of pro-apoptotic proteins such as BAX and BAK. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one binds to the hydrophobic groove of these proteins, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has a relatively short half-life in vivo, which limits its effectiveness as a single agent therapy. However, its ability to enhance the efficacy of other cancer therapies makes it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapeutic agent and has a well-characterized mechanism of action. However, 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has limitations as well. Its relatively short half-life in vivo limits its effectiveness as a single agent therapy, and its specificity for BCL-2 family proteins may limit its efficacy in certain types of cancer.

Future Directions

There are several future directions for the study of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one. One potential direction is the development of combination therapies that include 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one and other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Additionally, the use of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one in combination with immunotherapy may also be an area of future research. Finally, the identification of biomarkers that predict response to 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one may help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one involves several steps, including the formation of a key intermediate, 7-fluoro-4-hydroxyquinazoline, which is then coupled with a thiazole-containing intermediate to form the final product. The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been optimized to improve its yield and purity, making it a viable candidate for further study.

Scientific Research Applications

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

7-fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-6-7-15-16(8-13)20-11-22(18(15)23)9-14-10-24-17(21-14)12-4-2-1-3-5-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVKOQIBBRUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one

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